![molecular formula C15H5BrCl3F3N2O B2454369 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline CAS No. 478039-37-1](/img/structure/B2454369.png)
2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoxaline and phenyl), ether linkage, and halogen atoms. The presence of these functional groups would significantly influence the compound’s chemical behavior .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the halogen atoms and the aromatic rings. For instance, the halogen atoms might undergo substitution reactions, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the halogen atoms would likely make it relatively dense and possibly volatile. The aromatic rings might confer stability and rigidity .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Substituted Quinoxalines : Research by Didenko et al. (2015) involved the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including derivatives with bromo, chloro, and other groups. This study demonstrates the methods and potential chemical applications of compounds similar to 2-(4-Bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Applications in Organic Chemistry
- Copper-Catalyzed Reactions : Cacchi et al. (2004) explored the preparation of 2-Aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines through copper-catalyzed reactions. This research highlights the use of similar quinoxaline compounds in facilitating specific organic reactions (Cacchi, Fabrizi, Parisi, & Bernini, 2004).
Anticancer and Antimicrobial Potentials
- Evaluation as Anticancer and Antimicrobial Agents : A study by Abbas, Al-Marhabi, & Ammar (2017) focused on synthesizing bioactive quinoxalines, including derivatives of dichloroquinoxaline, and evaluating their potential as anticancer and antimicrobial agents. This indicates the biomedical research relevance of related quinoxaline compounds (Abbas, Al-Marhabi, & Ammar, 2017).
Material Science Applications
- Electrochromic Properties in Polymers : Beyazyildirim et al. (2006) investigated the synthesis and electrochromic properties of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene. This study provides insights into the potential material science applications of quinoxaline derivatives in developing new polymers with specific electronic properties (Beyazyildirim, Camurlu, Yilmaz, Güllü, & Toppare, 2006).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the nature of the reaction .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its intended use. If it’s a potential drug, future studies might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research might explore its utility in various chemical reactions .
properties
IUPAC Name |
2-(4-bromo-3-chlorophenoxy)-6,7-dichloro-3-(trifluoromethyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5BrCl3F3N2O/c16-7-2-1-6(3-8(7)17)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAFYYPXHDPOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5BrCl3F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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